molecular formula C28H30N6O2 B12536694 (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid CAS No. 655251-54-0

(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid

Cat. No.: B12536694
CAS No.: 655251-54-0
M. Wt: 482.6 g/mol
InChI Key: INROBTYMCJEQNQ-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid is a complex organic compound featuring multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of pyridin-2-ylmethylamine with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a therapeutic setting.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid is unique due to its specific arrangement of pyridine rings and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

655251-54-0

Molecular Formula

C28H30N6O2

Molecular Weight

482.6 g/mol

IUPAC Name

(2S)-2,4-bis[bis(pyridin-2-ylmethyl)amino]butanoic acid

InChI

InChI=1S/C28H30N6O2/c35-28(36)27(34(21-25-11-3-7-16-31-25)22-26-12-4-8-17-32-26)13-18-33(19-23-9-1-5-14-29-23)20-24-10-2-6-15-30-24/h1-12,14-17,27H,13,18-22H2,(H,35,36)/t27-/m0/s1

InChI Key

INROBTYMCJEQNQ-MHZLTWQESA-N

Isomeric SMILES

C1=CC=NC(=C1)CN(CC[C@@H](C(=O)O)N(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4

Canonical SMILES

C1=CC=NC(=C1)CN(CCC(C(=O)O)N(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.